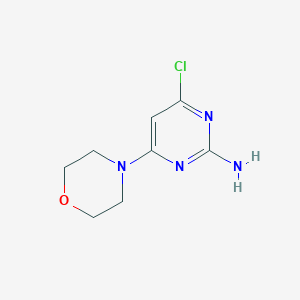

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKCJXZYXLANTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363295 | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339016-18-1 | |

| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloro group and a nucleophilic amino group on the pyrimidine core, alongside the morpholine moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its application in the synthesis of bioactive molecules.

Chemical Identification and Properties

This section details the fundamental chemical identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 339016-18-1 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |

| Melting Point | 212-214 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 473.5 ± 55.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.399 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 4.55 ± 0.10 | --INVALID-LINK-- |

Application in the Synthesis of Bioactive Compounds

While this compound itself is not extensively characterized for its biological activity, it is a key intermediate in the synthesis of potent and selective inhibitors of various biological targets. A notable application is in the development of STAT6 inhibitors, which are of therapeutic interest for allergic diseases.

Experimental Protocol: Synthesis of a STAT6 Inhibitor Intermediate

The following protocol describes the use of this compound as a precursor in the synthesis of a 4-benzylaminopyrimidine-5-carboxamide derivative, a scaffold for potent STAT6 inhibitors.[1] This reaction demonstrates a typical nucleophilic aromatic substitution where the chlorine atom is displaced by an amine.

Reaction Scheme:

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with chloro, morpholino, and amine functional groups. Compounds with this morpholino-pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery, frequently investigated for their potential as kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological context.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK--[1] |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK--[1] |

| Predicted pKa | 4.55 ± 0.10 | ChemicalBook[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| LogP (Predicted) | 0.9 | --INVALID-LINK--[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following sections describe standard methodologies widely used for characterizing crystalline organic compounds of this nature.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting range.

Apparatus:

-

Capillary melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.

-

Refined Measurement: A second, fresh sample is prepared and heated rapidly to approximately 20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a crucial parameter for drug absorption and distribution. The shake-flask method is a standard technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent over a prolonged period to achieve equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringes and filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are sealed and placed on an orbital shaker in a constant temperature environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully removed and centrifuged at high speed to pellet any remaining suspended particles.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, filtered, and diluted with a suitable solvent. The concentration of the dissolved compound is quantified using a validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.

-

Calculation: The aqueous solubility is reported in units such as mg/mL or µM.

Potential Biological Context: Kinase Inhibition

The morpholino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Specifically, this structural motif is frequently found in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a likely target for compounds with the this compound scaffold.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for assessing the potential of a compound like this compound as a kinase inhibitor.

Safety Information

Based on available data, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential applications in drug discovery, particularly in the area of kinase inhibition. While some of its fundamental physicochemical properties have been predicted, a comprehensive experimental characterization is still required. The protocols and contextual information provided in this guide offer a framework for researchers to further investigate this and related molecules. The elucidation of its biological activity, particularly as a potential inhibitor of the PI3K/Akt/mTOR pathway, warrants further investigation.

References

An In-depth Technical Guide to 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is substituted with a chloro group at position 4, a morpholino group at position 6, and an amine group at position 2.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C8H11ClN4O | [1][2][3] |

| Molecular Weight | 214.65 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 339016-18-1 | [1][2] |

| Monoisotopic Mass | 214.0621387 Da | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the research or commercial entity that produces it. However, a general synthetic approach can be inferred from related literature. The synthesis likely involves the reaction of a di-substituted pyrimidine with morpholine.

A plausible, though not explicitly cited, synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis and purification of pyrimidine derivatives.

References

Navigating the Physicochemical Landscape of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling in a laboratory and manufacturing setting.

Core Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁ClN₄O and a molecular weight of 214.65 g/mol .[1][2] Its chemical structure, characterized by a chloro-substituent, a morpholino group, and an amine moiety on the pyrimidine ring, dictates its solubility and stability profile.

Table 1: Physicochemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 339016-18-1 | [2] |

| Molecular Formula | C₈H₁₁ClN₄O | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | [1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. While specific experimental data for this compound is not publicly available, this section outlines the expected solubility in various solvent systems based on its chemical structure and provides standardized protocols for its determination.

Predicted Solubility

Based on its structure, which contains both polar (amine, morpholine oxygen) and non-polar (chlorinated pyrimidine ring) features, this compound is anticipated to exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Moderately Soluble |

| Ethanol | Sparingly Soluble |

| Water | Poorly Soluble |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.

Kinetic solubility is often assessed in early drug discovery to quickly estimate a compound's dissolution characteristics from a DMSO stock solution.[3]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[4]

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.[3][4]

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic, or equilibrium, solubility provides a more accurate measure of a compound's solubility at saturation.[3] The shake-flask method is a widely accepted technique for this determination.[5]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffered solutions at various pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[6]

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

References

- 1. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 339016-18-1 [m.chemicalbook.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

Spectroscopic Data and Analysis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. Due to the limited availability of public experimental data, this document focuses on its physicochemical properties and outlines standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are crucial for the interpretation of mass spectrometry data.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄O | PubChem[1] |

| Molecular Weight | 214.65 g/mol | PubChem[1] |

| Exact Mass | 214.0621387 Da | PubChem[1] |

| CAS Number | 339016-18-1 | ChemicalBook[2] |

Spectroscopic Data

As of the latest search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available in the referenced literature. Researchers interested in this compound would need to perform their own spectroscopic analysis. The following sections detail the recommended experimental protocols for acquiring this data.

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra can be followed using a standard NMR spectrometer.[3]

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts relative to the solvent peak or TMS.

Mass Spectrometry (MS)

A general procedure for obtaining mass spectra can be performed using an Electrospray Ionization (ESI) mass spectrometer.[3]

Instrumentation:

-

A high-resolution mass spectrometer with an ESI source (e.g., JEOL SX-102 or similar).[3]

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of basic nitrogen atoms.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Adjusted to optimize spray stability.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

-

Mass Range: Scan a range appropriate to detect the protonated molecule [M+H]⁺ (around m/z 215.07) and potential fragments.

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. While direct biological data for this specific molecule is limited in publicly available literature, its structural motif is a key pharmacophore in a variety of biologically active agents. This document will focus on the reported activities of its direct derivatives, providing insights into its potential as a valuable scaffold in drug discovery. The primary areas of exploration include anti-inflammatory and kinase inhibitory activities. Detailed synthetic protocols for derivatization, quantitative biological data from derivative studies, and relevant signaling pathways are presented to guide further research and development efforts.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrimidine core substituted with chloro, morpholino, and amine groups. These functional groups provide multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse chemical libraries.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | --INVALID-LINK-- |

| CAS Number | 339016-18-1 | --INVALID-LINK-- |

Synthetic Pathways for Derivatization

The primary utility of this compound in medicinal chemistry appears to be as a versatile intermediate for the synthesis of more complex molecules. The chloro substituent at the 4-position is susceptible to nucleophilic substitution, a common strategy for introducing diversity.

Synthesis of Piperazine-Substituted Derivatives

A common derivatization involves the substitution of the chloro group with a piperazine moiety, which can then be further functionalized.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add piperazine (1.2 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

The reaction mixture is heated under reflux for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine derivative.[1][2]

The resulting secondary amine on the piperazine ring serves as a handle for further reactions, such as the Petasis borono-Mannich reaction to introduce substituted phenyl groups.[1][2][3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and its known derivatives

An In-depth Technical Guide to 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized, such as in the case of this compound, it serves as a versatile intermediate for the synthesis of potent and selective therapeutic agents. The presence of a reactive chlorine atom at the C4 position allows for diverse chemical modifications, while the morpholine and amine groups contribute to the molecule's pharmacokinetic profile and binding interactions. This guide provides a comprehensive overview of this compound, its synthesis, its derivatization into biologically active molecules, and the experimental protocols used to evaluate their efficacy. The focus is on derivatives developed as kinase inhibitors for oncology applications, with detailed data, protocols, and pathway diagrams to support further research and development.

Core Compound: this compound

This compound is a key building block in the synthesis of a wide range of heterocyclic compounds. Its structure combines the essential features of a 2-aminopyrimidine with a strategically placed chlorine atom, making it an ideal precursor for nucleophilic substitution reactions.

Physicochemical Properties

The fundamental properties of the core compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 339016-18-1 |

| Molecular Formula | C₈H₁₁ClN₄O |

| Molecular Weight | 214.65 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1COCCN1C2=CC(=NC(=N2)N)Cl |

| InChI Key | CWKCJXZYXLANTB-UHFFFAOYSA-N |

Synthesis and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are critical steps in drug discovery. The general approach involves the construction of the substituted pyrimidine ring followed by diversification.

General Synthesis of the Core Scaffold

The synthesis of this compound typically starts from a more readily available precursor like 2-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for selective substitution.

Caption: General synthesis of the core scaffold.

Derivatization via Suzuki-Miyaura Coupling

The chlorine atom at the C4 position is an excellent handle for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to attach various aryl or heteroaryl groups, leading to the generation of large libraries of compounds for screening.

Caption: Derivatization via Suzuki-Miyaura coupling.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant potential, primarily as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Kinase Inhibition

Many derivatives have been synthesized and evaluated as inhibitors of various kinases, including Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Mer/c-Met.[1][2][3]

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 8a | FAK | 47 ± 6 | [1] |

| 8c | FAK | 30 ± 7 | [1] |

| 8d | FAK | 40 ± 11 | [1] |

| 17c | Mer | 6.4 ± 1.8 | |

| 17c | c-Met | 26.1 ± 7.7 | |

| Y-2 | PI3Kα | 171.4 | [4] |

| Y-2 | mTOR | 10.2 | [4] |

Antiproliferative Activity

The kinase inhibitory activity of these compounds often translates into potent antiproliferative effects in cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| 8a | H1975 | Non-small cell lung | 44 ± 11 | [1] |

| 8a | A431 | Epidermoid carcinoma | 119 ± 36 | [1] |

| 9a | H1975 | Non-small cell lung | 47 ± 9 | [1] |

Mechanism of Action & Signaling Pathways

The therapeutic effects of these derivatives are achieved by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation. Its inhibition can disrupt these processes, leading to reduced tumor growth and metastasis.

Caption: Inhibition of the FAK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell growth, metabolism, and survival.[3] Dual PI3K/mTOR inhibitors based on the pyrimidine scaffold have shown significant promise.[4]

Caption: Dual inhibition of the PI3K/mTOR pathway.

Key Experimental Protocols

Reproducible and well-documented experimental methods are fundamental to drug discovery. This section provides detailed protocols for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis of a 4-Aryl-6-morpholin-4-ylpyrimidin-2-amine Derivative via Suzuki Coupling

Objective: To synthesize a derivative by coupling an arylboronic acid to the core scaffold.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Attach the condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to obtain the final compound.

-

Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest (e.g., FAK)

-

Kinase substrate (specific to the kinase)

-

ATP

-

Test compound serially diluted in DMSO

-

Kinase buffer

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare the kinase reaction buffer containing the kinase, its specific substrate, and MgCl₂.

-

In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (for control wells).

-

Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final reaction volume is typically 5 µL.

-

Add 2 µL of the kinase/substrate mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the light produced by a coupled luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

General Drug Discovery Workflow

The development of new drugs from a core scaffold follows a structured, multi-stage process.

Caption: A typical drug discovery workflow.

Conclusion

This compound is a highly valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated potent activity against several important cancer-related kinases, including FAK and PI3K/mTOR. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to develop novel therapeutics based on this privileged structure. Future work will likely focus on exploring new derivatization strategies, identifying novel biological targets, and advancing the most promising leads into preclinical and clinical development.

References

- 1. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]

- 3. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document details its chemical properties, commercial availability, synthesis, and its role in modulating critical cellular signaling pathways.

Core Compound Properties

This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 339016-18-1[1][2] |

| Molecular Formula | C₈H₁₁ClN₄O[1][2] |

| Molecular Weight | 214.65 g/mol [1][2] |

| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine[1] |

| Synonyms | 2-Amino-4-chloro-6-morpholinopyrimidine |

| Physical Appearance | White to off-white crystalline powder |

Commercial Availability

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure it for research and development purposes. Notable suppliers are listed in the table below.

| Supplier | Location |

| Sigma-Aldrich (Merck) | Global |

| Thermo Fisher Scientific | Global |

| Santa Cruz Biotechnology | Global |

| Cayman Chemical | USA |

| Selleck Chemicals | Global |

| BOC Sciences | USA |

| Toronto Research Chemicals | Canada |

| ChemicalBook | Global |

| PubChem | Database |

| ChemWhat | Global |

Note: Availability may vary by region. Please consult the suppliers' websites for current stock and ordering information.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2-amino-4,6-dichloropyrimidine, which is reacted with morpholine.

Synthetic Pathway

The logical relationship for the synthesis can be visualized as a straightforward two-step process, starting from a commercially available dichloropyrimidine.

General Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be used to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80°C to 120°C, for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Role in Signaling Pathways

Substituted morpholinopyrimidines are a well-established class of compounds that act as kinase inhibitors. They are particularly prominent as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling proteins. The general flow of this pathway and the points of inhibition by pyrimidine-based inhibitors are illustrated below.

Mechanism of Action

This compound serves as a key building block for more complex molecules that are designed to be ATP-competitive inhibitors of kinases within the PI3K family. The morpholine moiety is often crucial for binding to the kinase active site, while the pyrimidine core acts as a scaffold. The chlorine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds with potentially enhanced potency and selectivity.

While specific IC₅₀ values for this compound itself are not widely reported, as it is primarily an intermediate, derivatives based on this scaffold have shown potent inhibitory activity against various PI3K isoforms.

Experimental Workflow for Kinase Inhibition Assays

To evaluate the inhibitory potential of compounds derived from this compound, a standard biochemical kinase assay followed by cell-based assays is typically employed.

References

Safety and handling precautions for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₄O |

| Molecular Weight | 214.65 g/mol |

| CAS Number | 339016-18-1 |

| Appearance | White to off-white crystalline solid (typical for related compounds) |

| Solubility | Soluble in water, slightly soluble in organic solvents (inferred from related compounds) |

| Stability | Stable under acidic conditions; may decompose in alkaline conditions. Sensitive to light and heat. |

Safety and Handling Precautions

This section details the known and inferred hazards associated with this compound and provides comprehensive guidance for its safe handling and disposal.

Hazard Identification

Based on Globally Harmonized System (GHS) classifications for this and structurally similar chloropyrimidines, the primary hazards are:

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound to minimize exposure risks.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

In the event of a fire, the following measures should be taken:

| Aspect | Recommendation |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Hazardous Combustion Products | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. |

| Fire-Fighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

Spillage and Disposal

Proper containment and disposal are essential to prevent environmental contamination and personnel exposure.

| Procedure | Description |

| Spill Containment | For solid spills, avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled disposal container. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. |

Experimental Protocols

While specific experimental protocols detailing the use of this compound are not widely published, its synthesis is documented, indicating its role as a chemical intermediate. A representative synthetic protocol is provided below.

Synthesis of this compound

This protocol is based on the general reactivity of dichloropyrimidines with amines, as suggested in patent literature[1][2].

Objective: To synthesize this compound from 2-Amino-4,6-dichloropyrimidine.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Morpholine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add triethylamine (as a base to neutralize the HCl byproduct) to the solution.

-

Slowly add morpholine dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological and Chemical Context

Role as a Synthetic Intermediate

The primary documented role of this compound is as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor for creating benzoyl pyrimidine urea compounds, which have been investigated for their insecticidal properties[1][2]. The chloro-substituent at the 4-position is a reactive site for nucleophilic substitution, allowing for the facile introduction of other functional groups.

Potential Biological Activity of the Pyrimidine Core

The 2,4,6-substituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Studies on analogous compounds have revealed activities including:

-

Anti-inflammatory and Analgesic Effects: Certain 2,4,6-trisubstituted pyrimidines have shown potent anti-inflammatory and analgesic properties in in-vivo studies.

-

Enzyme Inhibition: Derivatives of this class have been designed and synthesized as inhibitors of enzymes like Beta-secretase 1 (BACE-1), a target in Alzheimer's disease research.

While no specific biological target or signaling pathway has been identified for this compound itself, its structure warrants its inclusion in screening libraries for drug discovery.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

General Handling and Safety Workflow

This diagram outlines the logical steps for safely handling chemical reagents like this compound in a laboratory setting.

Caption: Standard laboratory safety workflow for handling chemical compounds.

References

Methodological & Application

Synthesis Protocol for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a regioselective nucleophilic aromatic substitution reaction.

Chemical Profile and Properties

A summary of the key chemical properties of the target compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |

| CAS Number | 339016-18-1 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | --INVALID-LINK-- |

Synthesis Workflow

The synthesis of this compound is achieved through the reaction of 2-amino-4,6-dichloropyrimidine with morpholine. The reaction proceeds via a nucleophilic aromatic substitution, where the morpholine selectively displaces one of the chlorine atoms on the pyrimidine ring. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position directs the regioselectivity of the reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Morpholine

-

Triethylamine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Apparatus for filtration

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add morpholine (1.0-1.2 eq.) and a base such as triethylamine (1.1-1.5 eq.).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by crystallization from a suitable solvent system.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Yield | 70-85% |

| Purity (by HPLC) | >98% |

Characterization Data

The structural confirmation of the synthesized this compound should be performed using spectroscopic methods. The expected data is presented below.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.85 (s, 1H, pyrimidine-H), 4.85 (br s, 2H, NH₂), 3.75 (t, J = 4.8 Hz, 4H, morpholine-H), 3.55 (t, J = 4.8 Hz, 4H, morpholine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5, 162.0, 158.0, 85.0, 66.5, 44.5. |

| Mass Spectrometry (ESI+) | m/z: 215.1 [M+H]⁺, 217.1 [M+H+2]⁺. |

Potential Applications in Drug Discovery

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Specifically, 2,4,6-trisubstituted pyrimidines have been extensively investigated as inhibitors of various kinases. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and other diseases. The morpholine moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability.

Application Notes and Protocols for Buchwald-Hartwig Amination in Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly valuable in the synthesis of aminopyrimidines, a scaffold of immense importance in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules.

These application notes provide detailed protocols and compiled data for the Buchwald-Hartwig amination of halopyrimidines, offering a guide for reaction optimization and execution. The information is tailored for researchers and professionals engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination of a halopyrimidine involves the coupling of a pyrimidine halide (typically a chloride or bromide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The halopyrimidine reacts with the active Pd(0) catalyst.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the aminopyrimidine product and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are generally preferred.

Experimental Data

The following tables summarize quantitative data from various Buchwald-Hartwig amination reactions for pyrimidine synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Amination of 2-Chloropyrimidines with Various Amines

| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 82[1] |

| 2-Chloropyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 75 |

| 2-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 95 |

| 2-Chloro-4-phenylpyrimidine | N-Methylaniline | None | None | K₂CO₃ | DMAc | rt | 1 | 98[2] |

| 2-Chloro-4-phenylpyrimidine | Diethylamine | Pd(OAc)₂ (2) | dppb (4) | LiHMDS | THF | -20 | 1 | 96[2] |

| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 80 | 24 | 78 |

dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; NaOtBu = Sodium tert-butoxide; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Cs₂CO₃ = Cesium carbonate; DMAc = N,N-Dimethylacetamide; dppb = 1,4-Bis(diphenylphosphino)butane; LiHMDS = Lithium bis(trimethylsilyl)amide; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.

Table 2: Microwave-Assisted Buchwald-Hartwig Amination of Halopyrimidines

Microwave-assisted synthesis can dramatically reduce reaction times while often improving yields.[3]

| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 2-Bromo-5-phenylpyrimidine | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 30 | 94[3] |

| 2-Bromo-5-(4-fluorophenyl)pyrimidine | Carbazole | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 30 | 83[3] |

| 2-Chloropyrimidine | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 160 | 15 | 92 |

| 4-Chloro-6-methyl-2-aminopyrimidine | 3-Bromoaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | 140 | 20 | 68 |

XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of halopyrimidines under both conventional heating and microwave irradiation.

Protocol 1: General Procedure for Conventional Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General workflow for conventional Buchwald-Hartwig amination.

Materials:

-

Halopyrimidine (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (Celite, silica gel, etc.)

Procedure:

-

To an oven-dried Schlenk tube, add the halopyrimidine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Seal the tube and evacuate and backfill with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

This protocol offers a significant acceleration of the reaction.[3]

Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.

Materials:

-

Halopyrimidine (1.0 mmol)

-

Amine (2.1 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 mmol, 5 mol%)

-

Phosphine ligand (e.g., XPhos, 0.10 mmol, 10 mol%)

-

Base (e.g., NaOtBu, 2.5 mmol)

-

Anhydrous solvent (e.g., Toluene, 4 mL)

-

Microwave vial and caps

-

Microwave reactor

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a microwave vial, combine the halopyrimidine, amine, palladium precatalyst, phosphine ligand, and base.

-

Add the anhydrous solvent to the vial.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[3]

-

After the irradiation is complete, allow the vial to cool to room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., chloroform) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Logical Relationships in Substrate Scope

The success of the Buchwald-Hartwig amination is highly dependent on the nature of the coupling partners. The following diagram illustrates the general reactivity trends and considerations for the pyrimidine halide and the amine.

Caption: Substrate scope considerations for pyrimidine amination.

Generally, iodo- and bromopyrimidines are more reactive than their chloro counterparts. The amination of chloropyrimidines often requires more active catalyst systems, such as those employing bulky biarylphosphine ligands, and higher reaction temperatures. The nucleophilicity and steric bulk of the amine also play a crucial role. Less nucleophilic anilines may require more forcing conditions compared to more nucleophilic alkylamines.

References

Application Notes and Protocols for Kinase Inhibitor Screening: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the kinase hinge region. 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a synthetic compound featuring this scaffold, suggesting its potential as a kinase inhibitor. The morpholine moiety often enhances solubility and metabolic stability, while the chloro group provides a potential vector for further chemical modification or could be involved in covalent inhibition depending on the target kinase's active site.

This document provides detailed application notes and protocols for utilizing this compound in kinase inhibitor screening, with a focus on kinases within the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, as suggested by the activity of structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |

| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |

| CAS Number | 339016-18-1 | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

Hypothesized Target Pathways

Based on the prevalence of the 2-aminopyrimidine and morpholinopyrimidine scaffolds in known kinase inhibitors, this compound is hypothesized to target kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common event in many cancers.

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.

Data Presentation: Inferred Kinase Inhibition Profile

While specific experimental data for this compound is not publicly available, the following table presents representative inhibitory concentration (IC50) values for structurally analogous compounds against key kinases in the PI3K/mTOR pathway. This data is provided for illustrative purposes to guide initial screening efforts.

| Kinase Target | Analog Compound IC50 (nM) |

| PI3Kα | 50 - 200 |

| PI3Kβ | 100 - 500 |

| PI3Kδ | 20 - 100 |

| PI3Kγ | 75 - 300 |

| mTOR | 10 - 150 |

| DNA-PK | >1000 |

| Src | >1000 |

| CDK2 | >1000 |

Note: The IC50 values are hypothetical and based on published data for similar 2-aminopyrimidine and morpholinopyrimidine-based kinase inhibitors.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and its inhibition by this compound.

Materials:

-

This compound (dissolved in 100% DMSO)

-

Recombinant human kinase (e.g., PI3Kα, mTOR)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 10 mM.

-

Assay Plate Preparation:

-

Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of kinase solution (at 2X final concentration in kinase buffer) to each well.

-

Incubate for 15 minutes at room temperature.

-

-

Kinase Reaction Initiation:

-

Add 5 µL of a solution containing the substrate and ATP (at 2X final concentration in kinase buffer) to each well to initiate the reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Workflow for the ADP-Glo™ Biochemical Kinase Assay.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This protocol outlines a method to quantify the engagement of this compound with a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Human cell line (e.g., HEK293)

-

Plasmid encoding the target kinase fused to NanoLuc® luciferase

-

NanoBRET™ Kinase Tracer

-

This compound (dissolved in 100% DMSO)

-

Opti-MEM® I Reduced Serum Medium

-

Lipofectamine® 3000 Transfection Reagent

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader with BRET detection capabilities

Protocol:

-

Cell Transfection:

-

Seed HEK293 cells in a 6-well plate.

-

Transfect the cells with the NanoLuc®-kinase fusion plasmid using Lipofectamine® 3000 according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and resuspend in Opti-MEM®.

-

Seed the cells into a white 96-well plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions or DMSO (vehicle control) to the wells.

-

Add the NanoBRET™ Kinase Tracer to all wells at the recommended concentration.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

-

Add the substrate to each well.

-

Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the BRET ratios to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Workflow for the NanoBRET™ Cellular Target Engagement Assay.

Troubleshooting and Considerations

-

Solubility: Ensure complete dissolution of this compound in DMSO. If solubility issues arise, consider gentle warming or sonication.

-

Assay Optimization: The provided protocols are general templates. Optimal concentrations of kinase, substrate, ATP, and tracer, as well as incubation times, should be determined empirically for each specific kinase target.

-

Selectivity Profiling: To understand the selectivity profile of the compound, it is recommended to screen it against a broad panel of kinases.

-

Mechanism of Action: Further biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be employed to validate direct binding and determine the mechanism of action.

Conclusion

This compound represents a promising starting point for kinase inhibitor discovery, particularly for kinases within the PI3K/mTOR signaling network. The provided protocols offer a robust framework for initiating the biochemical and cellular characterization of this and structurally related compounds. Careful optimization of assay conditions and comprehensive selectivity profiling will be crucial for advancing promising hits toward lead optimization and further drug development.

Application Notes and Protocols for Cell-Based Assays with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of molecules.[1][2] Its structural features, particularly the morpholin-4-ylpyrimidin-2-amine core, are found in numerous compounds investigated as kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Compounds with similar structural motifs have been shown to target key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][5][6]

These application notes provide a series of detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The described assays will enable researchers to determine its cytotoxic and anti-proliferative effects, confirm its mechanism of action on intracellular signaling, and assess its ability to induce apoptosis in cancer cell lines.

Compound Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-chloro-6-(4-morpholinyl)pyrimidine | [1] |

| CAS Number | 339016-18-1 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₄O | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

PI3K/Akt/mTOR Signaling Pathway Overview

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3][5][7] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[4][5] this compound is hypothesized to inhibit one of the kinase components of this pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Cell Viability and Proliferation Assay

This protocol describes the use of a resazurin-based assay to measure the effect of this compound on the viability and proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells). Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8][9][10]

Experimental Workflow

Caption: Workflow for the cell viability and proliferation assay.

Protocol: Resazurin Cell Viability Assay

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom black plates

-

This compound

-

DMSO (vehicle control)

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells with medium only for background control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well.[11]

-

Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]

-

Data Analysis: a. Subtract the average fluorescence of the medium-only wells from all other readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Data Presentation

| Concentration (µM) | % Viability (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.01 | 98.2 ± 5.1 |

| 0.1 | 85.7 ± 3.9 |

| 1 | 52.3 ± 2.8 |

| 10 | 15.6 ± 1.9 |

| 100 | 4.1 ± 0.8 |

| IC₅₀ (µM) | ~1.1 |

Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), a downstream effector of mTOR.[4] A decrease in the phosphorylation of these proteins upon treatment with this compound would indicate inhibition of the pathway.

Experimental Workflow

Caption: Workflow for Western Blot analysis.

Protocol: Western Blot for Phosphorylated Proteins

Materials:

-

Cancer cell line (e.g., MCF-7)

-

6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Keep samples on ice.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-